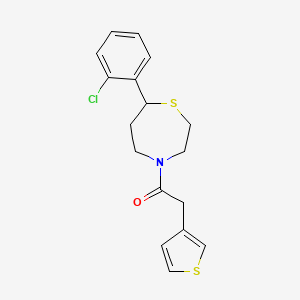

1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone

Description

1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone is a heterocyclic compound featuring a 1,4-thiazepane core substituted with a 2-chlorophenyl group at the 7-position and a thiophen-3-yl ethanone moiety at the 4-position. The 2-chlorophenyl group enhances lipophilicity and may influence electronic properties, while the thiophen-3-yl ethanone substituent introduces aromaticity and hydrogen-bonding capabilities.

Properties

IUPAC Name |

1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-thiophen-3-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNOS2/c18-15-4-2-1-3-14(15)16-5-7-19(8-10-22-16)17(20)11-13-6-9-21-12-13/h1-4,6,9,12,16H,5,7-8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBBEZNMJLKVSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazepane ring, followed by the introduction of the chlorophenyl and thiophene groups through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions and can be used to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Halogenation or other substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazepane ring can yield sulfoxides or sulfones, while reduction of the ketone group can produce alcohols.

Scientific Research Applications

Biological Activities

Research indicates that 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone exhibits various biological activities:

- Anticancer Properties: Compounds with thiazepane structures have been associated with anticancer activity. The presence of the thiophene ring may enhance this effect through mechanisms such as apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects: Similar compounds have shown promise in reducing inflammation, making them potential candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of thiazepane derivatives:

- Anticancer Activity: A study demonstrated that thiazepane derivatives could inhibit cancer cell proliferation through modulation of signaling pathways associated with cell survival and apoptosis .

- Anti-inflammatory Activity: Research highlighted that certain derivatives exhibited significant anti-inflammatory effects in preclinical models, suggesting their potential as therapeutic agents for conditions like arthritis .

- Neuroprotective Effects: Some derivatives have been evaluated for their ability to protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism by which 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.

Comparison with Similar Compounds

Structural Analogs with Modified Heterocycles

Compound A : 1-{2-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl}-3-(4-fluorophenyl)imidazolidin-2-one

- Key Differences: Replaces the thiophen-3-yl ethanone group with an imidazolidin-2-one ring linked to a 4-fluorophenyl group. The imidazolidinone ring introduces additional hydrogen-bonding sites (N–H and C=O groups) compared to the thiophene-based ethanone.

Compound B : 2-((2-Chlorophenyl)methyl)-4,4-dimethyl-3-isoxazolidinone (Clomazone)

- Key Differences: Features an isoxazolidinone ring instead of 1,4-thiazepane. The chlorophenyl group is attached via a methylene bridge rather than directly to the heterocycle. The dimethyl substitution on the isoxazolidinone increases steric hindrance, likely reducing conformational flexibility compared to the thiazepane core.

Table 1: Structural and Functional Group Comparison

Electronic and Steric Effects

- Chlorophenyl vs. Fluorophenyl: The 2-chlorophenyl group in the target compound has a stronger electron-withdrawing effect (Cl: σₚ = 0.23) compared to the 4-fluorophenyl group in Compound A (F: σₚ = 0.06) . This difference may modulate electron density in the thiazepane ring, affecting reactivity or interaction with biological targets.

- Thiophene vs. Imidazolidinone: The thiophen-3-yl ethanone group in the target compound contributes to π-π stacking interactions due to its aromaticity, whereas the imidazolidinone in Compound A provides dipole-dipole interactions via its carbonyl and amine groups .

Computational Insights

- Electron Density Analysis: Tools like Multiwfn could analyze the electron localization function (ELF) of the target compound versus analogs. For example, the thiophene ring’s electron-rich regions may facilitate charge-transfer interactions absent in Compound B. Noncovalent interaction (NCI) analysis might reveal stronger van der Waals interactions in the target compound due to its thiophene group compared to the fluorophenyl group in Compound A.

Biological Activity

1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone is a synthetic compound featuring a thiazepane ring and thiophene moiety, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological significance.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Structural Features:

- Thiazepane Ring: A seven-membered ring containing both sulfur and nitrogen, contributing to the compound's unique reactivity and biological interactions.

- Chlorophenyl Group: Enhances lipophilicity and may influence receptor binding.

- Thiophene Moiety: Known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.

The biological activity of 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation: It has the potential to modulate receptor activity, particularly in the central nervous system (CNS), affecting neurotransmitter release and neuronal excitability.

Biological Activity Data

Research indicates that this compound exhibits a range of biological activities, including:

| Activity | Effect | Reference |

|---|---|---|

| Antinociceptive | Pain relief in neuropathic models | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in inflammatory markers |

Case Studies

Several studies have highlighted the pharmacological effects of similar compounds, providing insights into the potential applications of 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone:

- Neuropathic Pain Model:

- Antimicrobial Efficacy:

- Inflammation Studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.